molecular formula C18H14Cl2N6O3 B12038428 2,4-dichloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide CAS No. 624725-42-4

2,4-dichloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide

Cat. No.: B12038428
CAS No.: 624725-42-4
M. Wt: 433.2 g/mol
InChI Key: SHCJKGDFOSANLZ-FBHDLOMBSA-N
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Description

2,4-dichloro-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and a benzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration of a suitable aromatic precursor, followed by coupling with the triazole ring.

    Formation of the Benzohydrazide Moiety: The benzohydrazide moiety is synthesized by reacting 2,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions.

    Final Coupling Reaction: The final step involves the condensation of the triazole derivative with the benzohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various substitution reactions.

    Substitution: The chlorines on the benzene ring can be substituted by nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Amino derivatives formed from the reduction of the nitro group.

    Substituted Derivatives: Various functionalized benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2,4-dichloro-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could inhibit specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it versatile for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole ring and nitrophenyl group are likely involved in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide: The target compound.

    2,4-dichloro-N’-{(Z)-1-[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide: A similar compound with a different position of the nitro group.

    2,4-dichloro-N’-{(Z)-1-[5-methyl-1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide: A reduced derivative with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 2,4-dichloro-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide lies in its specific combination of functional groups and structural features The presence of both the triazole ring and the nitrophenyl group provides unique reactivity and biological activity compared to other similar compounds

Properties

CAS No.

624725-42-4

Molecular Formula

C18H14Cl2N6O3

Molecular Weight

433.2 g/mol

IUPAC Name

2,4-dichloro-N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]benzamide

InChI

InChI=1S/C18H14Cl2N6O3/c1-10(21-23-18(27)15-7-6-12(19)8-16(15)20)17-11(2)25(24-22-17)13-4-3-5-14(9-13)26(28)29/h3-9H,1-2H3,(H,23,27)/b21-10-

InChI Key

SHCJKGDFOSANLZ-FBHDLOMBSA-N

Isomeric SMILES

CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])/C(=N\NC(=O)C3=C(C=C(C=C3)Cl)Cl)/C

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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